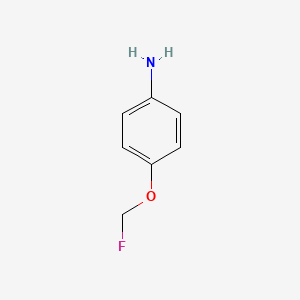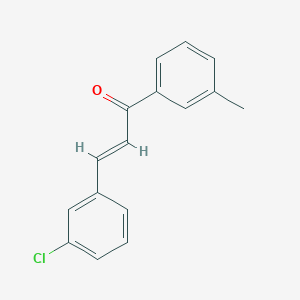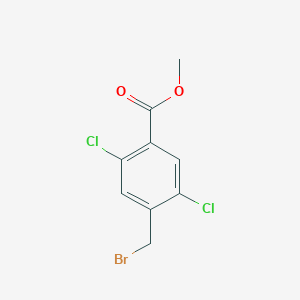
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is a member of the pyrrolizine family of compounds and is a common intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. It is a five-membered heterocyclic compound composed of a nitrogen atom, two oxygen atoms and three carbon atoms. It is a colorless liquid with a boiling point of 107 °C and a melting point of -5 °C. Its molecular formula is C₅H₃F₃NO₂.
科学研究应用
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been used as a building block in the synthesis of a variety of pharmaceuticals and other compounds. It has been used as a starting material in the synthesis of a variety of antifungal drugs such as fluconazole, itraconazole, and voriconazole. It has also been used in the synthesis of a variety of other compounds such as 1,3,4-thiadiazole derivatives, benzofuran derivatives, and pyrrolo[2,3-d]pyrimidines.
作用机制
The mechanism of action of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is not well understood. It is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of certain fungal cell wall components. Specifically, it is believed to inhibit the enzyme 1,3-beta-glucan synthase, which is responsible for the synthesis of the fungal cell wall component 1,3-beta-glucan.
Biochemical and Physiological Effects
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been shown to have antifungal activity in vitro and in vivo. In vitro studies have shown that it is effective against a variety of fungal species including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vivo studies have shown that it is effective against a variety of fungal infections in mice, including systemic candidiasis and cutaneous aspergillosis.
实验室实验的优点和局限性
The advantages of using dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione in laboratory experiments include its low cost, its ease of synthesis, and its broad spectrum of antifungal activity. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can limit its use in certain types of experiments.
未来方向
The future directions for the use of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione include further studies of its mechanism of action, its effects on other fungal species, and its potential for use in combination therapies. Additionally, further studies of its toxicity profile and its potential for use in other applications such as pest control are also possible. Finally, further studies of its structure-activity relationship and its potential for use in drug design are also possible.
合成方法
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione can be synthesized by a two-step process starting from 1,3-dichloro-2-fluoro-5-nitrobenzene. The first step is a nucleophilic substitution reaction between 1,3-dichloro-2-fluoro-5-nitrobenzene and sodium hydroxide in 1,4-dioxane to form the corresponding anion, which is then quenched with trifluoromethyl iodide to form dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione.
属性
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydropyrrolizine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7-3-1-5(13)12(7)6(14)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQXFRKJFGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)











